
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is an organic compound with the molecular formula C10H11IO3 and a molecular weight of 306.1 g/mol . It is characterized by the presence of an iodine atom, a hydroxyl group, and a methyl ester functional group. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-3-iodophenyl)propanoate typically involves the esterification of 3-(4-hydroxy-3-iodophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under an inert atmosphere at a temperature of around 75°C for approximately 15 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxy-3-iodophenyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxy-3-iodophenyl)propanol.
Substitution: Formation of compounds with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-(4-hydroxy-3-iodophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-iodophenyl)propanoate
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Uniqueness
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is unique due to the presence of both a hydroxyl group and an iodine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
53937-20-5 |
|---|---|
Molekularformel |
C10H11IO3 |
Molekulargewicht |
306.10 g/mol |
IUPAC-Name |
methyl 3-(4-hydroxy-3-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
InChI-Schlüssel |
KQISVEOMIOADNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


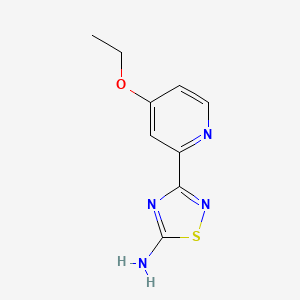
![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
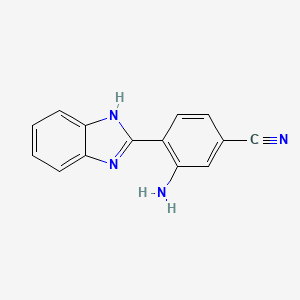
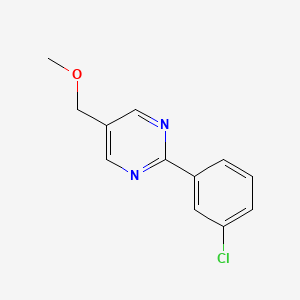
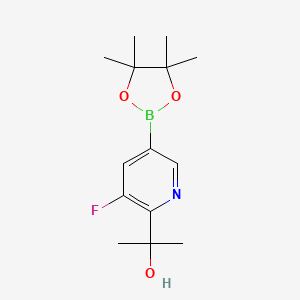

![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
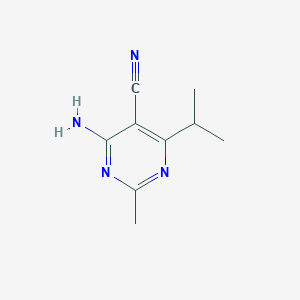

![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)

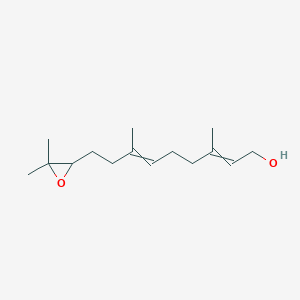
![1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13883519.png)
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
